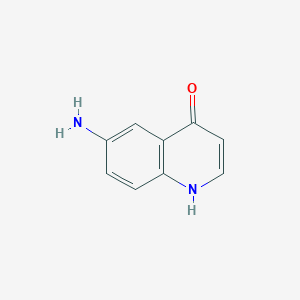

6-Aminoquinolin-4-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of 6-aminoquinoline derivatives has been explored through various methods. One approach involves a tandem Povarov reaction, dihydroquinoline oxidation, and imine reduction, which allows access to both symmetrical and unsymmetrical tetraarylpyrido[2,3-g]quinolines, potentially useful in organic electronics . Another method includes the Skraup–Doebner–Von Miller reaction, where p-chloroaniline is used as an optimum oxidant, and the nitro group is effectively reduced by SnCl2 without halo removal . Additionally, an improved synthesis of 6-amino-1,2,3,4-tetrahydro-2-methylisoquinoline has been reported, which also discusses the stereochemistry of diastereoisomers of 6-amino-2-methyldecahydroisoquinoline .

Molecular Structure Analysis

The molecular structure of 6-aminoquinoline derivatives has been studied using various techniques. For instance, the crystal structure of 6-amino-2-(p-aminophenyl)-4-phenylquinazoline, a monomer for polymer preparation, was analyzed by X-ray diffraction. The study revealed geometric characteristics such as the small angle between the vectors along the C-NH2 bonds and the coplanarity of the p-aminophenyl ring with the quinazoline rings, indicating the potential for obtaining rigid-chain polymers .

Chemical Reactions Analysis

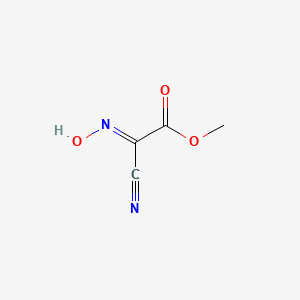

The reactivity of 6-aminoquinoline derivatives has been utilized in the synthesis of various compounds. A highly reactive amine derivatizing reagent, 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate, was synthesized and used for the analysis of hydrolysate amino acids via high-performance liquid chromatography (HPLC) . Furthermore, a polymeric reagent containing the 6-aminoquinoline tag was developed for the off-line derivatization of amines and amino acids, demonstrating its practical applications in HPLC .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-aminoquinoline derivatives are crucial for their applications. For example, the synthesized 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate reacts with amino acids to form stable unsymmetric urea derivatives, which are amenable to analysis by reversed-phase HPLC . The polymeric 6-aminoquinoline reagent showed high derivatization efficiency for amines and amino acids, which could be separated under conventional reversed-phase conditions and determined by UV and fluorescence detectors .

Scientific Research Applications

Methods of Application

Results: The estimated values from the computational study suggest that 6-Aminoquinolin-4-ol could be a promising candidate for further NLO applications due to its desirable properties .

Application in Organic Light-Emitting Diodes (OLEDs)

Methods of Application

Results: The absorption and emission spectra showed that the compound is a viable option for OLED applications, with absorption maxima between 327 nm – 340 nm and emission maxima between 389 to 407 nm .

Application in Drug Design

Methods of Application

Results: The study highlighted the compound’s significant role in stabilizing molecular systems, indicating its potential in drug design .

Application in Photophysical Research

Methods of Application

Results: The research provided insights into the compound’s photophysical behavior, which could lead to advancements in photochemical applications .

Application in Biological Activity Studies

Methods of Application

Results: The compound’s biological activity has been recognized, with several prescribed drugs incorporating this group, indicating its importance in biological studies .

Application in Chemical Synthesis

Methods of Application

Results: Its role in chemical synthesis has been acknowledged, with the compound being used to create a variety of organic molecules .

Application in Solvent Polarity Studies

Methods of Application

The absorption and emission spectra of 6-Aminoquinolin-4-ol in different solvents were estimated using Time-Dependent Density Functional Theory (TD-DFT) coupled with the Polarizable Continuum Model (PCM). The study observed how the solvent polarity affects the bathochromic shift in the spectra .

Results: The results showed that with increasing solvent polarity, both the emission and absorption maxima of 6-Aminoquinolin-4-ol exhibited a bathochromic shift, indicating its potential use in solvent polarity studies .

Application in Molecular Docking Studies

Methods of Application

Results: While specific results are not detailed in the available data, the use of 6-Aminoquinolin-4-ol in molecular docking is indicative of its importance in the field of drug discovery .

Application in Charge-Transfer Studies

Methods of Application

Results: The studies suggest that 6-Aminoquinolin-4-ol has a significant role in stabilizing charge-transfer states, which is beneficial for its application in electronic devices .

Application in Anticancer Agent Development

Methods of Application

Results: The studies have shown that 6-Aminoquinolin-4-ol exhibits promising anticancer activity, with potential to inhibit the growth of certain cancer cells .

Application in Environmental Chemistry

Methods of Application

Results: These applications have led to the development of sensitive and selective detection methods for environmental monitoring .

Application in Quantum Computing

Methods of Application

Results: While the research is still in its early stages, the unique electronic properties of 6-Aminoquinolin-4-ol may contribute to the advancement of quantum computing technologies .

Safety And Hazards

Future Directions

properties

IUPAC Name |

6-amino-1H-quinolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c10-6-1-2-8-7(5-6)9(12)3-4-11-8/h1-5H,10H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDPTYTIUPLHNKB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)C(=O)C=CN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60439539 |

Source

|

| Record name | 6-Aminoquinolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60439539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Aminoquinolin-4-ol | |

CAS RN |

56717-02-3 |

Source

|

| Record name | 6-Aminoquinolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60439539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{4-[(hydroxyimino)methyl]phenyl}acetamide](/img/structure/B1310400.png)